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Abstract
This document provides a detailed protocol for measuring the in vitro activity of AMP-activated

protein kinase (AMPK) using a fluorescence polarization (FP) assay. The assay utilizes a 5-

carboxyfluorescein (FAM) labeled SAMS peptide substrate (FAM-SAMS). This homogenous,

non-radioactive method is suitable for high-throughput screening of potential AMPK

modulators. The protocol covers the principles of the assay, reagent preparation, experimental

procedure, data analysis, and includes representative quantitative data and troubleshooting

guidelines.

Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis,

making it a significant therapeutic target for metabolic diseases such as type 2 diabetes,

obesity, and cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit

and regulatory β and γ subunits.[1][3] Its activity is stimulated by an increase in the cellular

AMP:ATP ratio, leading to the phosphorylation of downstream targets involved in catabolic

pathways that generate ATP and the simultaneous inhibition of anabolic pathways that

consume ATP.[3]
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The in vitro measurement of AMPK activity is fundamental for the discovery and

characterization of novel therapeutic agents that modulate its function. Traditional methods

often rely on the use of radioisotopes, such as [γ-³²P]ATP, which pose safety and disposal

challenges. This application note describes a sensitive and robust fluorescence polarization

(FP)-based assay using a FAM-labeled SAMS peptide, a well-characterized AMPK substrate.

The SAMS peptide sequence is derived from acetyl-CoA carboxylase (ACC), a key

downstream target of AMPK. The sequence used in the FAM-SAMS peptide is typically

HMRSAMSGLHLVKRR, with the FAM fluorophore attached to the N-terminus.

Assay Principle
This protocol is based on a competitive fluorescence polarization immunoassay. The principle

relies on the change in the rotational speed of a fluorescent molecule when it binds to a larger

molecule.

Kinase Reaction: In the presence of ATP, active AMPK phosphorylates the unlabeled SAMS

peptide.

Competition: The reaction mixture is then introduced to a solution containing a fixed

concentration of a FAM-labeled phosphoSAMS peptide (the tracer) and a specific antibody

that recognizes the phosphorylated SAMS peptide.

Detection: The phosphorylated SAMS peptide produced during the kinase reaction competes

with the FAM-labeled phosphoSAMS tracer for binding to the antibody.

Signal Reading:

Low AMPK activity: Little to no phosphorylated SAMS is produced. The FAM-

phosphoSAMS tracer binds to the large antibody, resulting in a slow-tumbling complex and

a high fluorescence polarization signal.

High AMPK activity: A significant amount of phosphorylated SAMS is generated. This

competes with the FAM-phosphoSAMS tracer for antibody binding, leaving more of the

small, fluorescent tracer free in solution. The fast-tumbling of the free tracer results in a

low fluorescence polarization signal.
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The decrease in fluorescence polarization is therefore proportional to the activity of AMPK.

Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy sensing and the

downstream pathways it regulates.
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Caption: Simplified AMPK signaling pathway.

Experimental Workflow
The diagram below outlines the major steps of the FAM-SAMS AMPK fluorescence polarization

assay.
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Caption: Experimental workflow for the FAM-SAMS AMPK FP assay.
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Materials and Reagents
Quantitative Summary of Reagents

Reagent
Stock
Concentration

Working
Concentration

Vendor Example

Active AMPK Enzyme

(human, recombinant)
0.1 - 1 mg/mL 0.5 - 10 ng/µL

Sigma-Aldrich,

Promega

FAM-SAMS Peptide 1 mg/mL 10 - 50 µM InnoPep, AddexBio

ATP 10 mM 10 - 100 µM Sigma-Aldrich

AMP 10 mM 100 - 300 µM Sigma-Aldrich

DTT 1 M 0.5 - 2 mM Sigma-Aldrich

MgCl₂ 1 M 5 - 20 mM Sigma-Aldrich

BSA 10 mg/mL 0.1 mg/mL Sigma-Aldrich

Tris-HCl, pH 7.5 1 M 40 mM Sigma-Aldrich

Anti-phospho-AMPKα

(Thr172) antibody
Varies

Varies (requires

optimization)

Cell Signaling, Merck

Millipore

FAM-phosphoSAMS

Peptide (Tracer)
Varies

Varies (requires

optimization)
Custom synthesis

Compound C (AMPK

inhibitor)
10 mM in DMSO 0.1 - 100 µM Selleck Chemicals

A-769662 (AMPK

activator)
10 mM in DMSO 0.1 - 50 µM Selleck Chemicals

384-well black, low-

volume, non-binding

surface plates

N/A N/A Corning, Greiner

Experimental Protocols
Reagent Preparation
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1X Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT, and

200 µM AMP. Prepare fresh from stock solutions and keep on ice.

AMPK Enzyme Working Solution: Dilute the active AMPK enzyme in 1X Assay Buffer to the

desired concentration (e.g., 2X the final assay concentration). The optimal concentration

should be determined empirically but a starting point of 1 µg/mL can be used.

Substrate/ATP Mix: Prepare a 2X working solution of the FAM-SAMS peptide and ATP in 1X

Assay Buffer. For example, for a final concentration of 20 µM SAMS and 25 µM ATP, the 2X

mix would contain 40 µM SAMS and 50 µM ATP.

Test Compounds: Prepare serial dilutions of test compounds (inhibitors or activators) in 1X

Assay Buffer containing DMSO. Ensure the final DMSO concentration in the assay is

consistent across all wells and does not exceed 1%.

Detection Mix: Prepare a solution containing the FAM-phosphoSAMS tracer and the anti-

phospho-SAMS antibody in 1X Assay Buffer. The optimal concentrations of both components

need to be determined through a titration experiment to achieve a good assay window (a

significant difference in mP values between bound and free tracer). A starting point for the

tracer could be 1-10 nM.

Assay Procedure
The following procedure is for a 384-well plate format with a final reaction volume of 20 µL.

Add Test Compounds: Add 5 µL of the test compound dilutions or control (1X Assay Buffer

with DMSO for no compound control) to the wells of the 384-well plate.

Add AMPK Enzyme: Add 5 µL of the diluted AMPK enzyme working solution to each well.

Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the

reaction.

Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes. The

incubation time should be optimized to ensure the reaction is in the linear range.
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Stop Reaction (Optional): The reaction can be stopped by adding a solution containing EDTA

(e.g., 10 µL of 200 mM HEPES pH 7.5, 400 mM EDTA, 0.2% Brij-35).

Add Detection Mix: Add 10 µL of the Detection Mix to each well.

Detection Incubation: Mix the plate gently and incubate at room temperature for 60 minutes

to allow the binding equilibrium to be reached.

Read Plate: Measure the fluorescence polarization on a plate reader equipped with

appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm).

Controls
No Enzyme Control ("High mP"): Replace the AMPK enzyme solution with 1X Assay Buffer.

This control represents the baseline of no phosphorylation and should yield a high

polarization signal.

No Inhibitor Control ("Low mP"): Use 1X Assay Buffer with DMSO instead of a test

compound. This represents the maximal AMPK activity and should result in a low polarization

signal.

Positive Control (Inhibitor): Use a known AMPK inhibitor like Compound C at a concentration

that gives maximal inhibition (e.g., 10 µM).

Positive Control (Activator): For screening activators, a known activator like A-769662 can be

used.

Data Presentation and Analysis
Quantitative Data Summary
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Parameter Typical Value Reference/Note

Kinetic Parameters

Km (SAMS peptide) ~110 µM (for GST-SAMS)

Km (ATP) ~202 µM (for GST-SAMS)

Assay Performance

Z'-factor > 0.5
A Z'-factor above 0.5 indicates

a robust assay.

Assay Window (ΔmP) > 100 mP
A larger window provides

better sensitivity.

Compound Potency

IC₅₀ (Compound C) ~100 nM - 10 µM
Potency can vary with assay

conditions.

EC₅₀ (A-769662) ~0.5 - 5 µM
Potency can vary with assay

conditions.

Data Analysis
Calculate Percent Inhibition: The percentage of AMPK inhibition by a test compound can be

calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_inhibitor - mP_low_control) / (mP_high_control -

mP_low_control)])

Where:

mP_inhibitor is the millipolarization value in the presence of the test compound.

mP_low_control is the millipolarization value of the no inhibitor control (maximal activity).

mP_high_control is the millipolarization value of the no enzyme control (no activity).
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Determine IC₅₀/EC₅₀ Values: Plot the percent inhibition against the logarithm of the

compound concentration and fit the data to a sigmoidal dose-response curve to determine

the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.

Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the quality of a high-

throughput screening assay. It is calculated using the means (μ) and standard deviations (σ)

of the positive (p, no enzyme) and negative (n, no inhibitor) controls:

Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low Assay Window (small

ΔmP)

Suboptimal concentrations of

tracer or antibody.

Perform a cross-titration of the

FAM-phosphoSAMS tracer and

the antibody to find optimal

concentrations.

Insufficient kinase activity.

Increase AMPK concentration

or incubation time. Ensure the

enzyme is active.

High Variability (low Z'-factor) Pipetting errors.

Use calibrated pipettes and

proper technique. Automate

liquid handling if possible.

Inconsistent incubation times

or temperatures.

Ensure uniform incubation

conditions for all wells.

Plate reader settings are not

optimal.

Optimize the G-factor and the

number of reads per well on

the plate reader.

False Positives/Negatives
Autofluorescent or light-

scattering compounds.

Pre-screen compounds for

fluorescence interference. Re-

test hits in a secondary,

orthogonal assay.

Compound precipitation.
Check the solubility of the

compounds in the assay buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The FAM-SAMS fluorescence polarization assay offers a sensitive, non-radioactive, and high-

throughput compatible method for measuring in vitro AMPK activity. By following the detailed

protocol and optimization guidelines presented in this application note, researchers can

effectively screen for and characterize novel modulators of AMPK, facilitating drug discovery

efforts targeting this important metabolic regulator.

Disclaimer: This protocol provides a general framework. Optimal conditions for specific

enzymes, substrates, and instrumentation should be determined empirically by the end-user.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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